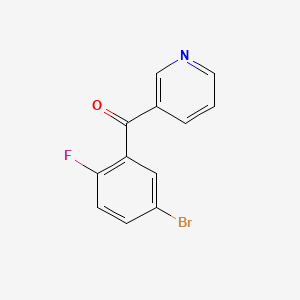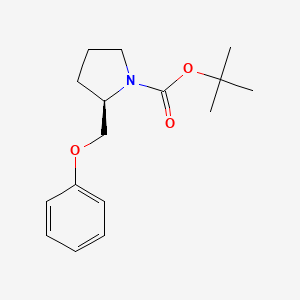
(R)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a phenoxymethyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the pyrrolidine derivative with a phenoxymethyl halide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Primary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its phenoxymethyl group to the active site of the target, leading to inhibition or modulation of the target’s activity. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate: Unique due to its combination of a tert-butyl ester, phenoxymethyl group, and pyrrolidine ring.
tert-Butyl ®-2-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of phenoxymethyl.
tert-Butyl ®-2-(benzyloxymethyl)pyrrolidine-1-carboxylate: Contains a benzyloxymethyl group, offering different reactivity and applications.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(phenoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3/t13-/m1/s1 |
Clé InChI |
HNDZHKHZJFMDRO-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]1COC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


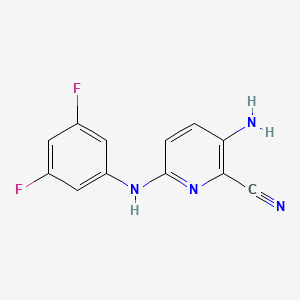
![2-[2-(4-Nitro-2-methylphenylamino)ethoxy]ethanol](/img/structure/B8530384.png)
![5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8530391.png)
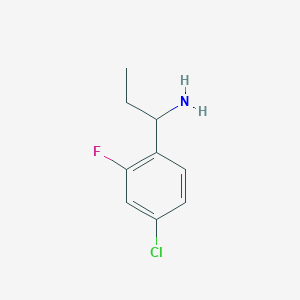
![Carbamic acid,[2-amino-4-chloro-5-(dimethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8530410.png)
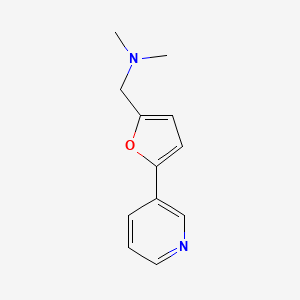
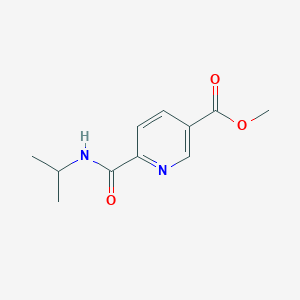
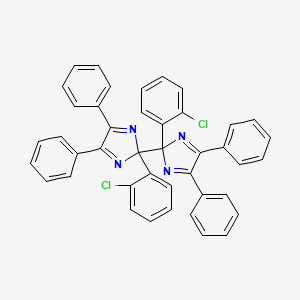
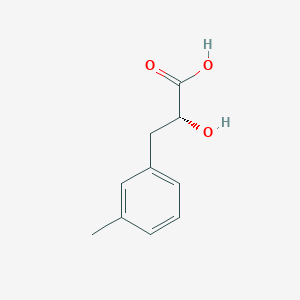
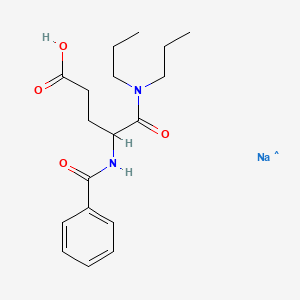
![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)
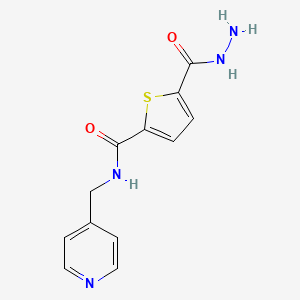
![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
